Picolinic acid
Overview
Description
Picolinic acid is an organic compound with the chemical formula C6H5NO2. It is a derivative of pyridine with a carboxylic acid group at the 2-position. This compound is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively . This compound is a white to tan crystalline solid that is slightly soluble in water . It has been used in various fields, including synthetic organic chemistry and coordination chemistry .
Mechanism of Action
Target of Action
Picolinic acid, a pyridine carboxylate metabolite of tryptophan, primarily targets Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs, which results in a change in their structures and disrupts zinc binding, thereby inhibiting their function . This interaction plays a crucial role in its antiviral and immunomodulatory effects .
Biochemical Pathways
This compound is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport, which is essential for various biochemical processes .
Pharmacokinetics
It is known that this compound is a metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan
Result of Action
This compound has been shown to exhibit antiviral activity both in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Diseases such as acne vulgaris, herpes, and other viral infections pose potential therapeutic targets of this compound .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that in its natural form, this compound stays inside the body only for a short duration and is usually excreted out quickly .
Biochemical Analysis
Biochemical Properties
Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Cellular Effects
This compound has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . It has also been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Molecular Mechanism
As a therapeutic agent, this compound works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .
Dosage Effects in Animal Models
In animal models, this compound has shown promising preclinical efficacy against pandemic viruses SARS-CoV-2 and Influenza A Virus . It was found to protect the animals from infection and reduce viral load in the lungs when given to infected animals .
Metabolic Pathways
This compound is a catabolite of the amino acid tryptophan through the kynurenine pathway . Its function is unclear, but it has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions: Picolinic acid can be synthesized from 2-methylpyridine by oxidation. One common method involves the use of potassium permanganate (KMnO4) as the oxidizing agent . The reaction typically proceeds under basic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: On an industrial scale, this compound is produced through the oxidation of 2-methylpyridine. The process involves the use of potassium permanganate as the oxidant, and the reaction is carried out in an aqueous medium . Another method involves the reaction of cyanogen and butadiene in the vapor phase at high temperatures, followed by hydrolysis to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Picolinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: this compound derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted this compound compounds.
Scientific Research Applications
Picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for metals such as chromium, zinc, manganese, copper, iron, and molybdenum.
Biology: this compound is a catabolite of the amino acid tryptophan through the kynurenine pathway.
Medicine: this compound plays a key role in zinc transport and has been investigated for its potential therapeutic applications, including its antiviral properties
Industry: this compound and its derivatives are used as synthetic auxin herbicides.
Comparison with Similar Compounds
- Nicotinic Acid (Niacin)
- Isonicotinic Acid
- Dipicolinic Acid
This compound’s unique properties and wide range of applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOXPEMLGUPBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Record name | picolinic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Picolinic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride) | |
Record name | Picolinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7031903 | |
Record name | Picolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white crystalline powder; [MSDSonline], Solid | |
Record name | Picolinic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8623 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Picolinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C | |
Record name | SID57264398 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Picolinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00789 [mmHg] | |
Record name | Picolinic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8623 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
As a therapeutic agent, the molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function. | |
Record name | Picolinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05483 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
98-98-6, 32075-31-3, 88161-53-9 | |
Record name | Picolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picolinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032075313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nikogamol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088161539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picolinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05483 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | picolinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinecarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Picolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.472 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICOLINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV2W997JQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Picolinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136.5 °C | |
Record name | Picolinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known downstream effects of picolinic acid in cells?
A: Research suggests that this compound impacts various cellular processes. In Neurospora crassa, it inhibits RNA and DNA accumulation, suggesting a potential role in cell cycle regulation. [] In human erythroleukemic cell lines, it reduces iron uptake and cell growth while increasing transferrin receptor expression, indicating a potential feedback mechanism regulating iron uptake. [] Additionally, this compound can activate the inducible nitric oxide synthase (iNOS) gene in murine macrophages, potentially through a hypoxia-responsive element, suggesting a role in inflammatory responses. []
Q2: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C6H5NO2 and a molecular weight of 123.11 g/mol. []
Q3: What are the key spectroscopic features of this compound?
A: The ultraviolet (UV) absorption spectrum of this compound exhibits a blue shift when transitioning from less polar solvents like dioxane to more polar ones like ethanol and water. [] This shift suggests the influence of solvent polarity on the molecule's electronic transitions. In contrast, this compound N-oxide displays a blue shift compared to nicotinic and isonicotinic acid N-oxides, attributed to intramolecular hydrogen bonding and steric interactions. []
Q4: How does the structure of this compound contribute to its catalytic activity?
A: The catalytic activity of this compound in chromium(VI) oxidations is proposed to involve the formation of a negatively charged termolecular complex with chromic acid and the alcohol substrate. [] The specific positioning of the carboxyl group at the 2-position of the pyridine ring is crucial for this complex formation and, consequently, for its catalytic activity.
Q5: How is computational chemistry employed in this compound research?
A: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Density Functional Theory (DFT) calculations are commonly used to study solvent effects on its electronic properties. [] For instance, DFT calculations reveal that solvents can either stabilize or destabilize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of this compound derivatives, influencing their reactivity. []
Q6: Are there any established Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives?
A: While specific QSAR models for this compound derivatives are not explicitly mentioned in the provided research, the structure-activity relationships are explored. For example, the presence and length of the 5-alkyl chain in 5-alkylpicolinic acids significantly influence their vasorelaxant activity in rabbit aorta. [] This finding paves the way for developing QSAR models to predict the biological activity of this compound derivatives based on their structural features.
Q7: How do structural modifications of this compound affect its biological activity?
A: Structural modifications significantly influence the biological activity of this compound. For instance, replacing the 5-hydrogen with alkyl groups in 5-hydroxythis compound leads to a decrease in acute toxicity and varying degrees of antihypertensive activity in spontaneously hypertensive rats. [] This modification highlights the potential for fine-tuning the pharmacological profile of this compound through targeted structural alterations.
Q8: What are the challenges and strategies for formulating this compound?
A: Formulating this compound presents specific challenges. Its solubility, stability, and bioavailability can be influenced by factors such as pH, temperature, and the presence of metal ions. [] Strategies to improve its formulation include using appropriate solvents, adjusting pH, and employing complexation techniques. For example, using a mixture of tri-n-octylamine and isoamyl alcohol as an extraction system achieves a high synergistic extraction efficiency (89.199%) for this compound. []
Q9: What is known about the toxicity and safety profile of this compound?
A: While this compound is naturally occurring and plays a role in zinc absorption, high concentrations can be cytotoxic and induce apoptosis in both healthy and virus-infected cells. [] The toxicological profile of this compound and its derivatives requires careful consideration, especially regarding long-term effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.